molecular formula C7H7N3 B1616408 6-Methyl[1,2,4]triazolo[4,3-a]pyridine CAS No. 4919-09-9

6-Methyl[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1616408
CAS RN: 4919-09-9
M. Wt: 133.15 g/mol
InChI Key: AUGPQVPSNGKVJD-UHFFFAOYSA-N
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Description

“6-Methyl[1,2,4]triazolo[4,3-a]pyridine” is a nitrogenous heterocyclic compound . It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

Triazole compounds, including “6-Methyl[1,2,4]triazolo[4,3-a]pyridine”, have a molecular formula of C2H3N3 . They contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The specific molecular structure of “6-Methyl[1,2,4]triazolo[4,3-a]pyridine” is not detailed in the retrieved papers.


Chemical Reactions Analysis

Triazole compounds are known for their ability to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This allows for diverse chemical reactions and the construction of novel bioactive molecules . The specific chemical reactions involving “6-Methyl[1,2,4]triazolo[4,3-a]pyridine” are not detailed in the retrieved papers.

Safety And Hazards

While the specific safety and hazards of “6-Methyl[1,2,4]triazolo[4,3-a]pyridine” are not detailed in the retrieved papers, it’s important to note that triazole compounds can have potential toxicity . Therefore, careful handling and usage are advised.

Future Directions

The future directions for “6-Methyl[1,2,4]triazolo[4,3-a]pyridine” and other triazole compounds involve the development of new compounds with excellent antibacterial activity . There is an urgent need to develop new antimicrobial agents due to the gradual decrease of sensitivity to the currently used antimicrobial agents . Nitrogen-containing heterocycles, such as triazoles, are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs . Therefore, they present a promising avenue for future research and development.

properties

IUPAC Name

6-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-2-3-7-9-8-5-10(7)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGPQVPSNGKVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=NN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291132
Record name 6-Methyl[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl[1,2,4]triazolo[4,3-a]pyridine

CAS RN

4919-09-9
Record name s-Triazolo[4, 6-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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